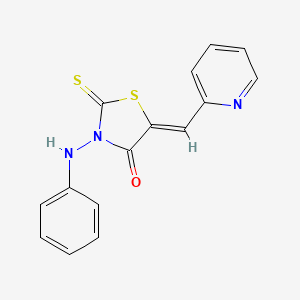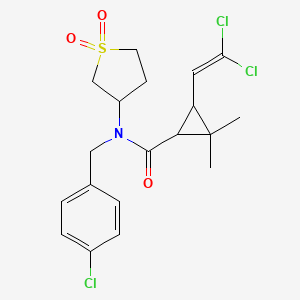![molecular formula C16H14N4S B12146499 2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole](/img/structure/B12146499.png)
2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzimidazole core linked to a 7-methylimidazo[1,2-a]pyridine moiety via a sulfanyl (thioether) bridge. Compounds containing benzimidazole and imidazo[1,2-a]pyridine structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole typically involves multi-step organic reactions
Synthesis of 7-methylimidazo[1,2-a]pyridine: This can be achieved through the condensation of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions, followed by cyclization.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the 7-methylimidazo[1,2-a]pyridine with a thiol or disulfide compound in the presence of a suitable catalyst.
Coupling with Benzimidazole: The final step involves coupling the sulfanyl-substituted 7-methylimidazo[1,2-a]pyridine with a benzimidazole derivative, typically using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole or imidazo[1,2-a]pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Explored for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and sedative properties.
Industry: Utilized in the development of new materials, such as light-sensitive dyes and optical media for data storage.
作用機序
The mechanism of action of 2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs.
類似化合物との比較
Similar Compounds
Zolimidine: An antiulcer drug containing the imidazo[1,2-a]pyridine moiety.
Zolpidem: A medication for the treatment of insomnia, also featuring the imidazo[1,2-a]pyridine structure.
Saripidem: A sedative and anxiolytic drug with a similar core structure.
Uniqueness
2-{[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-1H-benzimidazole is unique due to the presence of both the benzimidazole and imidazo[1,2-a]pyridine moieties linked by a sulfanyl bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H14N4S |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-7-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C16H14N4S/c1-11-6-7-20-9-12(17-15(20)8-11)10-21-16-18-13-4-2-3-5-14(13)19-16/h2-9H,10H2,1H3,(H,18,19) |
InChIキー |
NFODUIZNTGDXCW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC(=CN2C=C1)CSC3=NC4=CC=CC=C4N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4E)-5-(4-tert-butylphenyl)-4-[(4-chlorophenyl)(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12146431.png)
![11-(4-methoxybenzyl)-8-methyl-2,3,4,5,11,12-hexahydro-10H-cyclohepta[3,4]chromeno[6,7-e][1,3]oxazin-6(1H)-one](/img/structure/B12146445.png)

![2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-ethoxyphen yl)acetamide](/img/structure/B12146460.png)
![(4E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12146462.png)

![1-(naphthalen-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12146467.png)
![5-bromo-2-ethoxy-N-[3-(pyrrolidin-1-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B12146474.png)
![ethyl 4-(4-oxo-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B12146477.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12146482.png)
![(2Z)-6-(4-methoxybenzyl)-2-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12146483.png)

![4-(1-benzofuran-2-carbonyl)-3-hydroxy-5-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12146489.png)
